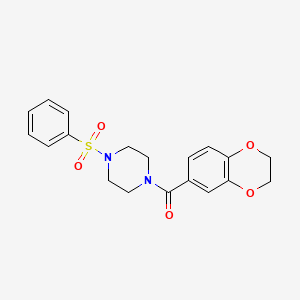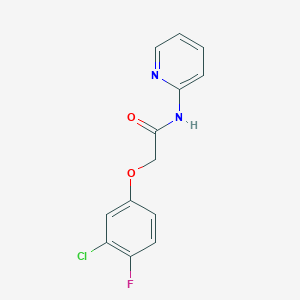![molecular formula C16H19NO3 B4181108 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4181108.png)
2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine
説明
2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a morpholine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for researchers in a variety of fields.
作用機序
The mechanism of action of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been found to activate the Nrf2-ARE pathway, which plays a key role in the regulation of oxidative stress and inflammation. Additionally, this compound has been found to interact with the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory formation, and mood regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to reduce inflammation in a variety of experimental models, including in the brain and spinal cord. Additionally, this compound has been found to protect against oxidative stress, which is thought to play a role in the development of a number of diseases.
実験室実験の利点と制限
One of the major advantages of 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine is its versatility as a research tool. This compound can be used to study a wide range of biological processes, including inflammation, oxidative stress, and neurotransmitter signaling. Additionally, this compound is relatively inexpensive and easy to obtain, making it an accessible tool for researchers.
One limitation of this compound is its potential toxicity. While this compound has been found to be relatively safe in animal studies, its long-term effects on human health are not fully understood. Additionally, this compound is a reactive compound that can interact with other chemicals in the laboratory, potentially leading to false results.
将来の方向性
There are a number of potential future directions for research involving 2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, researchers are interested in exploring the potential of this compound as a tool for studying the role of oxidative stress and inflammation in the development of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
科学的研究の応用
2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine has been used in a wide range of scientific research applications, including as a tool for studying the mechanism of action of various compounds. This compound has been found to interact with a number of different receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. This makes this compound a useful tool for researchers studying the effects of various compounds on these receptors.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-8-17(9-11(2)19-10)16(18)15-12(3)13-6-4-5-7-14(13)20-15/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKBEDMTOIIEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B4181026.png)


![7-(2-cyclohexylethyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4181059.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)

![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4181078.png)
![N-[3-(aminocarbonyl)-2-thienyl]nicotinamide](/img/structure/B4181084.png)


![N-(3-acetylphenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4181105.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)

![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181130.png)